

CCT68127: A Technical Guide to its Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: CCT68127

Cat. No.: B15585004

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT68127 is a potent, orally bioavailable, small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK2 and CDK9.[1][2] Developed as a second-generation analog of seliciclib (R-roscovitine), **CCT68127** exhibits enhanced potency and selectivity, positioning it as a significant tool in cancer research and a potential therapeutic agent.[1][3] This document provides an in-depth overview of the chemical structure, properties, and biological activity of **CCT68127**, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

CCT68127 is a tri-substituted purine derivative. The chemical structure of **CCT68127** is presented below, alongside its key chemical properties.

Table 1: Chemical Properties of **CCT68127**

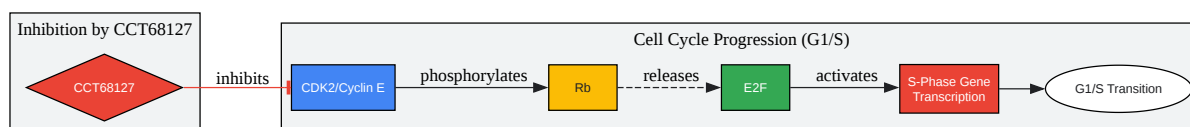
Property	Value	Reference
IUPAC Name	(2R,3S)-3-[[9-(propan-2-yl)-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol	MedKoo Biosciences
Synonyms	CCT-068127, α S β R-21	MedChemExpress[1]
CAS Number	660822-23-1	MedKoo Biosciences
Molecular Formula	C ₁₉ H ₂₇ N ₇ O	MedKoo Biosciences
Molecular Weight	369.47 g/mol	MedKoo Biosciences
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO	MedKoo Biosciences
Storage	Store at -20°C for long-term storage	MedKoo Biosciences

Biological Activity and Mechanism of Action

CCT68127 functions as an ATP-competitive inhibitor of CDK2 and CDK9. The inhibition of these kinases disrupts key cellular processes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.

Inhibition of CDK2 and Cell Cycle Progression

CDK2, in complex with Cyclin E or Cyclin A, is a critical regulator of the G1/S phase transition of the cell cycle. A key substrate of CDK2 is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. By inhibiting CDK2, **CCT68127** prevents the phosphorylation of Rb, maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest.

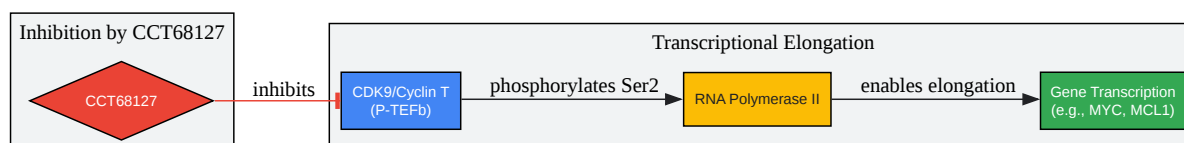


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CDK2/Rb Signaling Pathway Inhibition by CCT68127.

Inhibition of CDK9 and Transcriptional Regulation

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive gene transcription. Inhibition of CDK9 by **CCT68127** leads to reduced RNAPII phosphorylation, resulting in the downregulation of the transcription of short-lived mRNAs, many of which encode anti-apoptotic proteins and oncogenes like MYC. This transcriptional repression contributes to the pro-apoptotic effects of **CCT68127**.



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CDK9/RNAPII Pathway Inhibition by CCT68127.

Quantitative Biological Data

The inhibitory activity of **CCT68127** has been quantified against a panel of kinases and in various cancer cell lines.

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀)

Kinase	CCT68127 IC ₅₀ (μM)	Seliciclib IC ₅₀ (μM)	Reference
CDK1/cyclin B	1.12	16.5	Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
CDK2/cyclin E	0.02	0.45	Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
CDK4/cyclin D1	>10	>10	Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
CDK5/p25	0.04	0.6	Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
CDK7/cyclin H	2.5	4.1	Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
CDK9/cyclin T	0.04	0.44	Molecular profiling and combinatorial activity of

CCT068127: a potent
CDK2 and CDK9
inhibitor[1]

Table 3: Anti-proliferative Activity in Human Cancer Cell Lines (GI₅₀)

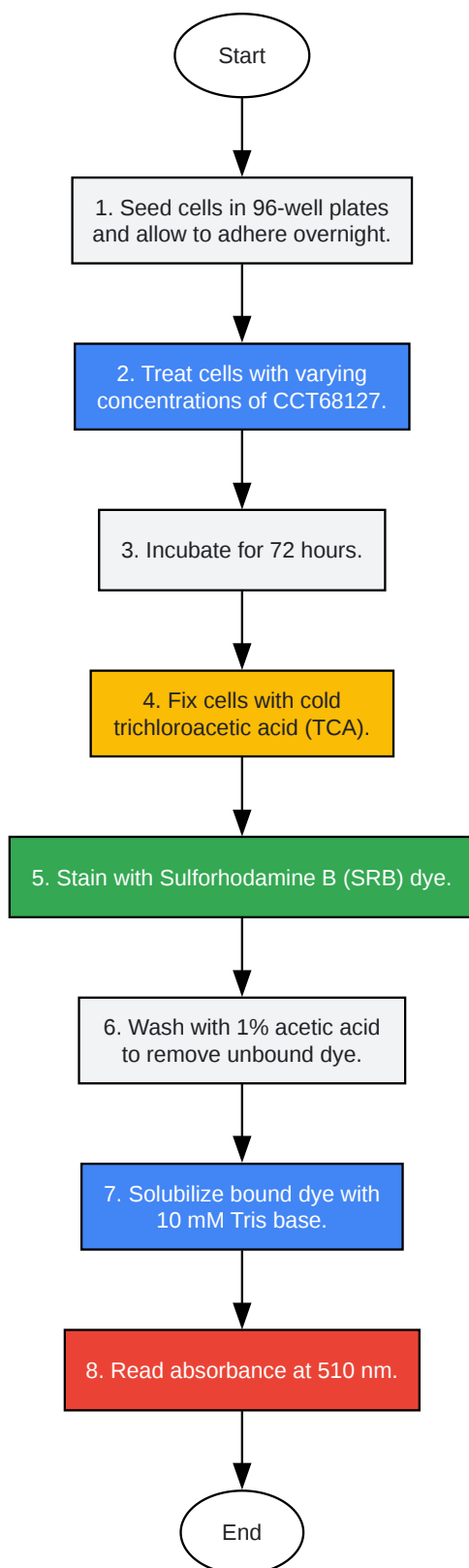
Cell Line	Cancer Type	CCT68127 GI ₅₀ (μM)	Seliciclib GI ₅₀ (μM)	Reference
HT29	Colon	0.7	15.1	Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
HCT116	Colon	0.4	11.2	Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
SW620	Colon	0.4	12.8	Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
A375	Melanoma	0.5	8.9	Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1]
SK-MEL-28	Melanoma	0.5	11.5	Molecular profiling and combinatorial activity of CCT068127: a

potent CDK2 and
CDK9 inhibitor[1]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol is used to determine the anti-proliferative effects of **CCT68127**.



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Workflow for the Sulforhodamine B (SRB) Assay.

Methodology:

- Cell Seeding: Seed cells in 96-well plates at a density of 1,000-2,000 cells per well and allow them to attach overnight.
- Compound Addition: Add serial dilutions of **CCT68127** to the wells.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- Washing: Wash the plates five times with deionized water.
- Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye.
- Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.
- Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of **CCT68127** on cell cycle distribution.

Methodology:

- Cell Treatment: Treat cells with the desired concentration of **CCT68127** for the indicated time.
- Harvesting: Harvest both adherent and floating cells and wash with PBS.
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation following treatment with **CCT68127**.

Methodology:

- Cell Lysis: Treat cells with **CCT68127**, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-phospho-RNAPII, anti-GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

CCT68127 is a highly potent and selective inhibitor of CDK2 and CDK9 with significant anti-proliferative activity across a range of cancer cell lines. Its well-defined mechanism of action, involving the disruption of cell cycle progression and transcriptional regulation, makes it a valuable probe for studying CDK biology and a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound.

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References

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- 2. SRB assay for measuring target cell killing [protocols.io]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
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